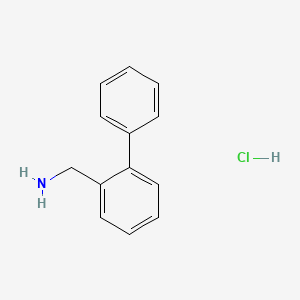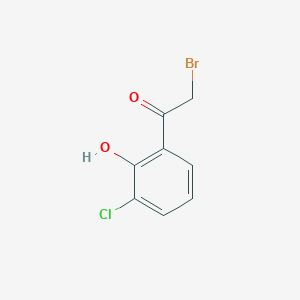
1-Biphenyl-2-Ylmethanamine
Descripción general
Descripción
2-Phenylbenzylamine hydrochloride is a compound with the molecular formula C13H14ClN . It has a molecular weight of 219.71 g/mol . The compound appears as a white to pale yellow solid .
Molecular Structure Analysis
The InChI code for 2-Phenylbenzylamine hydrochloride isInChI=1S/C13H13N.ClH/c14-10-12-8-4-5-9-13 (12)11-6-2-1-3-7-11;/h1-9H,10,14H2;1H . The compound’s canonical SMILES is C1=CC=C (C=C1)C2=CC=CC=C2CN.Cl . Physical And Chemical Properties Analysis
2-Phenylbenzylamine hydrochloride has a molecular weight of 219.71 g/mol . It is a white to pale yellow solid . The compound should be stored at 0-8°C .Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Polymer Synthesis : 2-Phenylbenzylamine hydrochloride is used in the synthesis and polymerization of 2-substituted 1,3-benzoxazines. These monomers exhibit good thermal properties, making them valuable in material science applications (Ohashi et al., 2016).
Peptide Synthesis
- Peptide Syntheses : This compound plays a role in the synthesis of peptides, specifically in the formation of benzyloxycarbonyl peptide esters, which are important in biochemical research (Stewart, 1967).
Chemical Synthesis and Protection Groups
- Oxidatively Removable Protecting Groups : It is involved in the development of oxidatively removable carboxy protecting groups, which are crucial in various chemical synthesis processes (Kim & Misco, 1985).
- N-Phenylbenzylamine Derivatives Synthesis : Carbon dioxide is used with N-phenylbenzylamine for N-protection and α-carbon activation, leading to a variety of α-substituted derivatives (Katritzky et al., 1989).
Antitumor Research
- Antitumor Activity : Derivatives of 2-phenylbenzylamine exhibit cytostatic activities against various malignant human cell lines, making them significant in cancer research (Racané et al., 2006).
Environmental Chemistry
- Photo-Oxidation Studies : It is used in the study of photo-oxidation products in environmental chemistry, specifically in the analysis of unsaturated dicarbonyl products (Alvarez et al., 2009).
Structural Chemistry
- Structural Studies : The impact of ring fluorination on molecules like 2-fluorobenzylamine is studied to understand structural and dynamical properties, which is crucial in the field of structural chemistry (Calabrese et al., 2013).
Mecanismo De Acción
Target of Action
2-Phenylbenzylamine Hydrochloride is a synthetic inhibitor that binds to the active site of the human enzyme, DPP-4 . DPP-4 (Dipeptidyl peptidase-4) is an enzyme involved in glucose metabolism, making it a target for the treatment of diabetes .
Mode of Action
The compound interacts with its target, DPP-4, by binding to its active site . This interaction inhibits the activity of DPP-4, leading to an increase in GLP-1 (Glucagon-like peptide-1) levels . GLP-1 is an incretin hormone that stimulates insulin secretion, thereby reducing blood glucose levels .
Biochemical Pathways
The inhibition of DPP-4 by 2-Phenylbenzylamine Hydrochloride affects the glucose metabolism pathway . By increasing GLP-1 levels, the compound enhances insulin secretion and inhibits glucagon release . This results in decreased hepatic glucose production and increased glucose uptake by muscles, effectively lowering blood glucose levels .
Result of Action
The molecular effect of 2-Phenylbenzylamine Hydrochloride’s action is the inhibition of DPP-4 activity, leading to increased levels of GLP-1 . On a cellular level, this results in enhanced insulin secretion and reduced glucagon release, which collectively contribute to the lowering of blood glucose levels . This makes 2-Phenylbenzylamine Hydrochloride potentially useful in the treatment of diabetes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the effectiveness of enzyme inhibitors like 2-Phenylbenzylamine Hydrochloride . Additionally, exposure to certain environmental chemicals can also impact drug metabolism . Therefore, understanding the environmental context is crucial for predicting the compound’s behavior in a biological system.
Propiedades
IUPAC Name |
(2-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXKXVFQHWJYOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940902 | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1924-77-2 | |
| Record name | 1924-77-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-([1,1'-Biphenyl]-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1924-77-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)





![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)